[1,2]Dioxino[4,3-c]pyridine
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Overview
Description
[1,2]Dioxino[4,3-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2]Dioxino[4,3-c]pyridine typically involves cyclization reactions where appropriate precursors are subjected to specific conditions to form the fused ring system. One common method involves the reaction of pentafluoropyridine with pyrocatechol in the presence of cesium carbonate in DMSO solvent, leading to the formation of the desired dioxino-pyridine structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: [1,2]Dioxino[4,3-c]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Manganese dioxide in solvents like chloroform.
Substitution: Cesium carbonate in DMSO for nucleophilic substitutions.
Major Products:
Oxidation Products: Lactones and carbaldehydes.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
[1,2]Dioxino[4,3-c]pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2]Dioxino[4,3-c]pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have shown antibacterial activity by disrupting bacterial cell walls and interfering with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Pyridoxine Derivatives: Compounds like 6-hydroxymethylpyridoxine share structural similarities and are used in similar applications.
Dioxin-like Compounds: Polychlorinated dibenzo-p-dioxins (PCDD) and polychlorinated dibenzofurans (PCDF) have similar dioxin rings but differ significantly in their toxicity and environmental impact.
Uniqueness: [1,2]Dioxino[4,3-c]pyridine stands out due to its unique fused ring system, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo specific oxidation and substitution reactions makes it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
329711-74-2 |
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Molecular Formula |
C7H5NO2 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
[1,2]dioxino[4,3-c]pyridine |
InChI |
InChI=1S/C7H5NO2/c1-3-8-5-6-2-4-9-10-7(1)6/h1-5H |
InChI Key |
NVVMDHPPJYKNCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OOC=C2 |
Origin of Product |
United States |
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